Antiproliferative Activity: 3-Nitro Regioisomer Yields Micromolar IC50 Against Tumor Cell Lines
The 3‑nitrophenyl benzimidazole acrylonitrile chemotype (compounds 6‑11 in Perin et al., 2011) demonstrated growth inhibition IC50 values in the low micromolar range (2–19 µM) against five human tumor cell lines, representing the most potent subset within the E‑2‑(2‑benzimidazolyl)‑3‑phenylacrylonitrile series [1]. In contrast, N‑substituted benzimidazole acrylonitriles (e.g., compounds 30 and 41 from Perin et al., 2020) achieved sub‑micromolar IC50 (0.2–0.6 µM) but via a tubulin polymerization mechanism, indicating that the free benzimidazole NH and the meta‑nitro group direct a distinct target engagement profile [2]. The 2011 study further confirmed that the active compounds did not bind ct‑DNA and localized to the cytoplasm, ruling out DNA as the primary target [1].
| Evidence Dimension | In vitro antiproliferative IC50 (human tumor cell lines) |
|---|---|
| Target Compound Data | IC50 = 2–19 µM (3‑nitro‑substituted E‑2‑(2‑benzimidazolyl)‑3‑phenylacrylonitriles; compounds 6–11) [1] |
| Comparator Or Baseline | N‑substituted benzimidazole acrylonitriles (compounds 30, 41): IC50 = 0.2–0.6 µM; unsubstituted or 4‑nitro analogs not explicitly stated but inferred less active based on SAR [1][2] |
| Quantified Difference | 3‑nitro free‑NH series: ~10‑ to 100‑fold higher IC50 than N‑substituted series; distinct mechanism (non‑DNA, cytoplasmic) [1][2] |
| Conditions | Five human tumor cell lines (specific lines not detailed in abstract); MTT assay; 5 µM treatment for flow cytometry; fluorescence microscopy for intracellular localization [1] |
Why This Matters
The quantified micromolar potency combined with a non‑DNA mechanism differentiates this compound from both more potent tubulin inhibitors and DNA‑targeting benzimidazoles, making it suitable for target‑ID studies where tubulin or DNA binding is undesired.
- [1] Perin, N., et al. (2011). Bioorganic & Medicinal Chemistry, 19(21), 6329-6339. doi:10.1016/j.bmc.2011.09.002. View Source
- [2] Perin, N., et al. (2020). European Journal of Medicinal Chemistry, 208, 112828. doi:10.1016/j.ejmech.2020.112828. View Source
